1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
CAS No.: 1158205-76-5
Cat. No.: VC2806612
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1158205-76-5 |
---|---|
Molecular Formula | C14H21ClN2O3 |
Molecular Weight | 300.78 g/mol |
IUPAC Name | (4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone;hydrochloride |
Standard InChI | InChI=1S/C14H20N2O3.ClH/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-7-5-10(15)6-8-16;/h3-4,9-10H,5-8,15H2,1-2H3;1H |
Standard InChI Key | WKUDIXAZNMPTSV-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl |
Canonical SMILES | COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl |
Chemical Properties and Structure
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride, identified by CAS No. 1158205-76-5, is characterized by its unique molecular structure consisting of a piperidine ring substituted with both a 2,4-dimethoxybenzoyl group and an amine functional group. This structural arrangement gives the compound distinctive chemical properties that make it valuable for various research applications.
The compound's fundamental chemical characteristics are summarized in Table 1:
Property | Value |
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CAS Number | 1158205-76-5 |
Molecular Formula | C14H21ClN2O3 |
Molecular Weight | 300.78 g/mol |
IUPAC Name | (4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone hydrochloride |
Appearance | Crystalline solid |
Classification | Piperidine derivative, Amide |
The chemical structure features a 6-membered piperidine heterocycle with a pendant amine group at the 4-position and a 2,4-dimethoxybenzoyl substitution at the nitrogen position. This arrangement creates a molecule with multiple functional groups that can engage in various chemical interactions, including hydrogen bonding and π-π stacking, making it useful as a building block in medicinal chemistry.
Structural Classifications
Based on its chemical composition, 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride belongs to several structural classifications:
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6-membered Heterocycles
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Amides
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Esters and Derivatives
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Ethers
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Flavonoids and Polyphenols
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Piperidines
This multi-classification nature speaks to the compound's versatility in chemical applications, particularly in pharmaceutical research where different functional groups can contribute to specific biological activities.
Synthesis and Preparation
The synthesis of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride typically involves a straightforward yet precise chemical process. The primary synthetic route employs the acylation of piperidin-4-amine with 2,4-dimethoxybenzoyl chloride.
Synthetic Pathway
The general synthetic pathway involves:
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Preparation of piperidin-4-amine as a starting material
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Reaction with 2,4-dimethoxybenzoyl chloride in the presence of a base
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Formation of the hydrochloride salt for stability and improved handling
Reaction Conditions
While specific optimized conditions vary across different synthesis protocols, the reaction generally proceeds under mild conditions:
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Temperature: Room temperature to moderate heating (20-50°C)
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Solvent: Typically dichloromethane or tetrahydrofuran
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Reaction time: 2-6 hours
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Base: Triethylamine or pyridine (1-2 equivalents)
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Purification: Recrystallization or column chromatography
The hydrochloride salt formation typically occurs in a subsequent step, involving treatment of the free base with HCl in an appropriate solvent system, often diethyl ether or dioxane.
Supplier | Catalog Number | Available Quantities | Price Range (€/USD) |
---|---|---|---|
Vulcan Chem | VC2806612 | Research quantities | Not specified |
Cymit Quimica | 10-F662244 | 50mg to 5g | €96.00 - €1,247.00 |
Santa Cruz Biotechnology | sc-332416, sc-332416A | 250mg, 1g | $197.00 - $399.00 |
The compound is typically supplied with a purity of 95% or higher, making it suitable for most research applications .
Comparison with Related Compounds
Understanding the relationship between 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride and structurally similar compounds provides valuable context for its potential applications and chemical behavior.
Structural Analogs
Several compounds share structural similarities with 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride:
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1-(2-Aminoethyl)piperidin-4-ol (CAS: 129999-60-6): Contains a similar piperidine core but with different substitution patterns
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Other piperidine derivatives with various benzoyl substitutions
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Compounds containing the 2,4-dimethoxybenzoyl moiety attached to different heterocyclic systems
These structural analogs often display related but distinct chemical and biological properties, with variations in solubility, stability, and receptor interactions.
Functional Comparisons
When compared with related compounds, several functional distinctions emerge:
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The presence of the 2,4-dimethoxy pattern on the benzoyl group may enhance binding to specific biological targets through hydrogen bonding and hydrophobic interactions
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The piperidine ring provides conformational rigidity compared to more flexible amine-containing structures
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The primary amine at the 4-position of the piperidine ring provides a site for further functionalization
These structural elements contribute to the compound's potential utility in medicinal chemistry, particularly as a scaffold for developing more complex bioactive molecules.
Research Challenges and Future Directions
Despite the potential utility of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride in medicinal chemistry, several research challenges remain to be addressed.
Current Research Limitations
The available research on this specific compound is limited in several ways:
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Lack of comprehensive biological activity profiling
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Limited structure-activity relationship studies
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Insufficient pharmacokinetic and pharmacodynamic data
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Absence of detailed toxicological assessments
These limitations present opportunities for researchers to further explore the compound's properties and potential applications.
Future Research Opportunities
Several promising research directions could expand our understanding of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride:
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Systematic evaluation of biological activities across multiple target classes
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Development of focused libraries based on the core structure
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Computational modeling of binding interactions with potential biological targets
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Investigation of modified synthetic routes to improve yield and purity
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Exploration of alternative salt forms for enhanced stability or solubility
These research avenues could significantly enhance the compound's utility in drug discovery and development programs.
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